molecular formula C11H16ClNO B1602535 3-(4-Methylphenyl)morpholine hydrochloride CAS No. 1170445-80-3

3-(4-Methylphenyl)morpholine hydrochloride

Cat. No. B1602535
CAS RN: 1170445-80-3
M. Wt: 213.7 g/mol
InChI Key: GBEZZTSPCWVJES-UHFFFAOYSA-N
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Description

“3-(4-Methylphenyl)morpholine hydrochloride” is a chemical compound with the CAS Number: 1170445-80-3 . It has a molecular weight of 213.71 and is typically in solid-powder form .


Molecular Structure Analysis

The IUPAC name for this compound is "3-(4-methylphenyl)morpholine hydrochloride" . The InChI code for this compound is "1S/C11H15NO.ClH/c1-9-2-4-10(5-3-9)11-8-13-7-6-12-11;/h2-5,11-12H,6-8H2,1H3;1H" .


Physical And Chemical Properties Analysis

The compound is a solid powder and has a molecular weight of 213.71 . It is stored at ambient temperature .

Scientific Research Applications

Proteomics Research

This compound is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. It’s used to understand protein-protein interactions, post-translational modifications, and the dynamic aspects of proteomics like protein turnover .

Material Science

It could also play a role in material science, particularly in the synthesis of polymers or coatings that require specific structural features for enhanced performance or stability.

Each application leverages the unique chemical structure of 3-(4-Methylphenyl)morpholine hydrochloride , which includes a morpholine ring—a common feature in various bioactive compounds—and a methylphenyl group, which can contribute to the compound’s hydrophobicity and potential interactions with biological targets. The compound’s safety profile, including hazard statements like H302+H312+H332, and precautionary measures such as P260;P280;P312, should always be considered when handling it in a research setting .

Safety and Hazards

The compound has been classified with the signal word “Warning” under the GHS07 pictogram . The hazard statements associated with it are H302+H312+H332 , indicating that it is harmful if swallowed, in contact with skin, or if inhaled. The precautionary statements are P260;P280;P312 , advising to avoid breathing dust/fume/gas/mist/vapors/spray, to wear protective gloves/protective clothing/eye protection/face protection, and to call a POISON CENTER or doctor/physician if feeling unwell .

properties

IUPAC Name

3-(4-methylphenyl)morpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-9-2-4-10(5-3-9)11-8-13-7-6-12-11;/h2-5,11-12H,6-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBEZZTSPCWVJES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2COCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90590006
Record name 3-(4-Methylphenyl)morpholine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methylphenyl)morpholine hydrochloride

CAS RN

1170445-80-3
Record name 3-(4-Methylphenyl)morpholine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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